molecular formula C10H23N3O2 B12681527 N2-(4-Aminobutyl)-L-lysinamide CAS No. 34994-04-2

N2-(4-Aminobutyl)-L-lysinamide

Cat. No.: B12681527
CAS No.: 34994-04-2
M. Wt: 217.31 g/mol
InChI Key: KFJGNJHWBRBSNB-VIFPVBQESA-N
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Description

N²-(4-Aminobutyl)-L-lysinamide is a modified lysine derivative characterized by the attachment of a 4-aminobutyl group to the N² (alpha-amino) position of the lysine backbone.

Properties

CAS No.

34994-04-2

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

(2S)-6-amino-2-(4-aminobutylamino)hexanoic acid

InChI

InChI=1S/C10H23N3O2/c11-6-2-1-5-9(10(14)15)13-8-4-3-7-12/h9,13H,1-8,11-12H2,(H,14,15)/t9-/m0/s1

InChI Key

KFJGNJHWBRBSNB-VIFPVBQESA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NCCCCN

Canonical SMILES

C(CCN)CC(C(=O)O)NCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Aminobutyl)-L-lysinamide typically involves the reaction of L-lysine with 4-aminobutylamine under controlled conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection steps to yield the final product. Common reagents used in the synthesis include protecting agents like Boc (tert-butyloxycarbonyl) and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reaction time. Purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-Aminobutyl)-L-lysinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(4-Aminobutyl)-L-lysinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its role in cellular processes and as a potential biomarker.

    Medicine: Research explores its potential therapeutic applications, including drug delivery and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(4-Aminobutyl)-L-lysinamide involves its interaction with molecular targets and pathways within cells. It can modulate enzyme activity, influence signal transduction pathways, and affect gene expression. The compound’s aminobutyl group allows it to interact with various biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Lysinamide Derivatives with Aromatic Substituents

Example Compounds :

  • N-(Phenylmethyl)glycyl-N-(4-methylphenyl)-L-lysinamide (CAS: 918435-98-0): Features a benzyl group and a 4-methylphenyl substituent, increasing hydrophobicity and aromatic π-π interactions compared to the aminobutyl chain in the target compound .

Key Differences :

Property N²-(4-Aminobutyl)-L-lysinamide Aromatic Lysinamide Derivatives
Substituent Type Flexible aliphatic chain Rigid aromatic/alkyl groups
Hydrophilicity High (due to -NH₂ terminus) Moderate to low
Potential Applications Peptide-based therapeutics Enzyme inhibitors, surfactants

Lysinamide Derivatives with Mixed Functional Groups

Example Compounds :

  • N⁶-(4-Amino-2-hydroxybutyl)-N²-(4-amino-1-oxobutyl)-L-lysine (CAS: 102202-89-1): A doubly modified lysine derivative with both aminobutyl and hydroxybutyl groups.
  • N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide (CAS: 61595-62-8): Features a nitro group, which introduces electron-withdrawing effects and redox activity absent in the aminobutyl-substituted lysinamide .

Functional Implications :

  • The 4-aminobutyl group in the target compound enhances solubility in aqueous environments, making it advantageous for biomedical applications.
  • Nitro or acetyl groups in analogs (e.g., CAS: 61595-62-8) may confer stability under acidic conditions but reduce biocompatibility due to metabolic liabilities .

Peptidomimetics with Aliphatic Chains

Example Compounds :

  • 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide (CAS: 14071-33-1): A benzamide derivative with dual amino and methoxy substituents.

Comparison Highlights :

Property N²-(4-Aminobutyl)-L-lysinamide 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide
Backbone Structure Lysine-based Benzamide-based
Bioactivity Hypothetical enzyme modulation Cholinesterase inhibition (inferred)
Synthetic Utility Peptide conjugation Small-molecule drug design

Research Findings and Implications

  • Molecular Docking Insights: Analogs like N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine () demonstrate that substituent flexibility (e.g., aminobutyl vs. rigid aromatic groups) critically influences binding modes to biological targets. The 4-aminobutyl chain may enable adaptive interactions with enzyme active sites .
  • Stability and Metabolism: Aliphatic-amino derivatives (e.g., the target compound) are less prone to oxidative metabolism compared to nitro- or acetyl-containing analogs, suggesting improved pharmacokinetic profiles .

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